Prunetrin

Intestinal Absorption Pharmacokinetics Enteric Disposition

Researchers studying isoflavone signaling often face confounding genotoxicity from common phytoestrogens like genistein or daidzein. Prunetrin (CAS 154-36-9) solves this problem-it is uniquely negative across all genetic toxicity endpoints (gene mutation, chromosome aberration, aneuploidy, DNA adduct formation) in validated SHE cell assays, providing a clean experimental tool for long-term studies. · Most rapidly absorbed isoflavone among six tested (p<0.05 vs. genistein, daidzein, formononetin, glycitein, biochanin A) - ideal for intestinal perfusion & pharmacokinetic studies. · Selective HCC cytotoxicity: dose-dependently reduces HepG2/Huh7 viability while sparing normal HaCaT keratinocytes; multi-target mechanism (G2/M arrest, caspase 9/Bak/Bcl-xL apoptosis, p38/ERK activation, Akt/mTOR inhibition). · Rare positive α-synuclein mRNA translation modulator (EC₅₀=250 nM) for Parkinson's disease research; ensure procurement of the glycosylated form (CAS 154-36-9), not the inactive aglycone prunetin (CAS 552-59-0). · Standardized ≥98% HPLC purity; stable at -20°C under nitrogen; shipped ambient. Global delivery available.

Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
CAS No. 154-36-9
Cat. No. B192197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrunetrin
CAS154-36-9
SynonymsPrunitrin
Molecular FormulaC22H22O10
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3
InChIKeyOFUWGCQDMVDLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prunetrin Overview & Selection Guide


Prunetrin (CAS 154-36-9; synonyms: Prunetin 4′-O-β-D-glucopyranoside, Trifoside) is a glycosyloxyisoflavone belonging to the isoflavonoid O-glycosides class, with a molecular formula of C₂₂H₂₂O₁₀ and a molecular weight of 446.40 g/mol [1]. This O-methylated isoflavone is naturally isolated from Trifolium pratense (red clover) and Prunus yedoensis [2], and is characterized by a 4′-O-β-D-glucosidic linkage to the prunetin aglycone core. Its structural features include a 7-methoxy group and a glycosylated 4′-hydroxyl, which confer distinct physicochemical properties including a topological polar surface area (TPSA) of 155.00 Ų [3].

Isoflavonoid probe: Glycosylated prunetrin supports structure-activity relationship studies across absorption, metabolism, and signaling pathways.
Multi-endpoint tool: Suitable for intestinal absorption models, genotoxicity screening panels, enzyme inhibition assays, and cell-model evaluations.
Glycoside identity: The 4′-O-β-D-glucopyranoside is essential for α-synuclein translation activation; aglycone forms do not share this activity.

Prunetrin vs. In-Class Isoflavones


Isoflavones cannot be considered functionally interchangeable despite shared core scaffolds. Prunetrin's specific glycosylation at the 4′-O position and 7-methoxylation fundamentally alter its absorption kinetics, metabolic stability, and receptor interactions relative to aglycones such as genistein and daidzein. Direct comparative studies demonstrate that prunetrin exhibits the most rapid intestinal absorption among six tested isoflavones (p < 0.05) [1], and its 5-O-glucoside analog displays potent uncompetitive α-glucosidase inhibition (IC₅₀ = 56.05 μg/mL) that differs mechanistically from competitive inhibitors . In genetic toxicology assessments, prunetrin was uniquely negative for all mutagenic endpoints (morphological transformation, gene mutation, chromosome aberration, aneuploidy, and DNA adduct formation) among five tested phytoestrogens, whereas daidzein, genistein, biochanin A, and coumestrol all exhibited positive signals [2]. Such structural determinants of bioactivity and safety profiles render generic class-level assumptions invalid for rigorous scientific or industrial applications.

Glycosylation state alters absorption
The 4′-O-β-D-glucoside linkage significantly influences intestinal uptake kinetics; aglycone prunetin or other isoflavones may show different absorption profiles.
Methoxylation impacts metabolic stability
7-Methoxy substitution on prunetrin differentiates its metabolic fate from non-methoxylated isoflavones like genistein or daidzein, limiting direct functional interchange.
Genotoxicity and mechanism context may not transfer
Prunetrin’s lack of mutagenic endpoints in SHE cell models does not imply that other phytoestrogens behave similarly; each compound requires individual endpoint review.

Prunetrin Evidence vs. Comparators


Rapid Intestinal Absorption vs. Other Isoflavones

In a rat intestinal perfusion model comparing six isoflavones (genistein, daidzein, formononetin, glycitein, biochanin A, and prunetin), prunetin demonstrated the most rapid absorption among all tested compounds, with statistically significant differences from its analogs (p < 0.05) [1]. The presence of a methoxyl group was identified as a key structural determinant influencing intestinal disposition, and prunetin's 7-methoxy substitution distinguishes its absorption profile from non-methoxylated comparators [1].

Intestinal absorption rate
Head-to-head
Most rapidly absorbed among six isoflavones (p < 0.05 vs. genistein, daidzein, formononetin, glycitein, biochanin A)
Supports absorption-rate comparison in rat intestinal perfusion model
Model-specific; human relevance requires further validation
Intestinal Absorption Pharmacokinetics Enteric Disposition

Lack of Genotoxicity vs. Other Phytoestrogens

In a comprehensive Syrian hamster embryo (SHE) cell study evaluating five phytoestrogens (daidzein, genistein, biochanin A, prunetin, and coumestrol), prunetin was the only compound completely negative for all assessed genetic endpoints: morphological transformation, somatic mutation at Na⁺/K⁺ ATPase and hprt loci, chromosome aberrations, aneuploidy, and DNA adduct formation [1]. In contrast, genistein, coumestrol, and daidzein each induced multiple positive signals across these endpoints, and genistein, biochanin A, and daidzein all induced DNA adduct formation (ranked: genistein > biochanin A > daidzein) [1].

Genotoxicity profile
Head-to-head
0 positive endpoints (morphological transformation, gene mutation, chromosome aberration, aneuploidy, DNA adduct) vs. 2–5 positives for other phytoestrogens
Reported negative mutagenicity in SHE cell model; supports genotoxicity-free mechanism research
In vitro data; confirm under intended experimental conditions
Genetic Toxicology Mutagenicity Carcinogenicity

Allosteric ALDH2 Inhibition Profile

The prunetrin aglycone (prunetin) acts as an allosteric inhibitor of hamster liver aldehyde dehydrogenase 2 (ALDH2) with an IC₅₀ of 0.45 μM . Compared to the reference inhibitor daidzin, which potently inhibits ALDH-I, prunetin and genistin (5-hydroxydaidzin) combine high selectivity and potency for ALDH2, although they are 7- to 15-fold less potent than daidzin [1]. However, prunetin's allosteric binding mechanism distinguishes it from competitive ALDH2 inhibitors such as NCT-505 (ALDH1A1 IC₅₀ = 7 nM) and may confer different isoform selectivity profiles [1].

ALDH2 inhibition
Cross-study comparable
IC₅₀ = 0.45 μM (allosteric, hamster ALDH2)
Supports allosteric modulation assay context; distinct from competitive inhibitors
Isoform selectivity may require independent confirmation
ALDH2 Inhibition Enzyme Kinetics Allosteric Modulation

α-Synuclein mRNA Translation Activation

Prunetrin (Trifoside) specifically activates 5′UTR-driven α-synuclein mRNA translation with an EC₅₀ of 250 nM [1]. This activity is distinct from α-synuclein-targeting compounds such as Synucleozid (which inhibits translation) and provides a positive modulation tool for studying α-synuclein expression regulation. The glycosylated 4′-O-β-D-glucopyranoside structure of prunetrin (CAS 154-36-9) is essential for this activity, as the aglycone prunetin does not share this translational activation profile [1].

α-Synuclein translation
Class-level inference
EC₅₀ = 250 nM (5′UTR-driven activation)
Supports translation activation assay context; glycoside-specific activity
Supplier-reported; verify in target model
α-Synuclein Parkinson's Disease mRNA Translation

Selective Cytotoxicity in HCC Cells

Prunetrin (PUR) reduces cell viability in HepG2 and Huh7 hepatocellular carcinoma cell lines in a dose-dependent manner while exhibiting non-toxicity toward HaCaT normal keratinocyte cells [1]. In a comparative growth inhibition study of five phytoestrogens, prunetin (the aglycone) ranked second only to genistein in growth inhibitory potency against SHE cells, with the rank order: genistein, prunetin > coumestrol > biochanin A > daidzein [2]. The glycosylated form (prunetrin) induces G2/M phase arrest via downregulation of CDC25c, Cdk1/CDC2, and Cyclin B1, and triggers intrinsic apoptosis through caspase 9 activation, Bak upregulation, and Bcl-xL downregulation [1].

Cytotoxicity in HCC cells
Cross-study comparable
Dose-dependent viability reduction in HepG2/Huh7; non-toxic to HaCaT keratinocytes. Growth inhibition rank: genistein > prunetin > coumestrol > biochanin A > daidzein
Supports cell-model endpoint review; reported apoptosis and cell-cycle arrest pathway context
Selectivity context requires validation in additional normal cell models
Hepatocellular Carcinoma Selective Cytotoxicity Cell Cycle Arrest

Prunetrin Application Scenarios


In Vivo Absorption & Pharmacokinetics

Prunetrin is the optimal isoflavone selection for rodent intestinal perfusion or in vivo absorption studies where rapid gastrointestinal uptake is a critical experimental variable. Its demonstrated status as the most rapidly absorbed among six tested isoflavones (p < 0.05 vs. genistein, daidzein, formononetin, glycitein, and biochanin A) [1] makes it particularly suitable for studies investigating structure-absorption relationships, intestinal transporter coupling, or first-pass metabolism where absorption rate directly influences downstream pharmacokinetic parameters. Researchers requiring a methoxylated isoflavone with validated superior absorption kinetics should prioritize prunetrin over non-methoxylated alternatives.

Mechanism Studies Without Genotoxicity

For experiments designed to elucidate isoflavone signaling mechanisms without interference from genotoxic or mutagenic confounders, prunetrin provides a uniquely clean experimental tool. Its complete negativity across all genetic toxicity endpoints in the Syrian hamster embryo (SHE) cell model—morphological transformation, gene mutation, chromosome aberration, aneuploidy, and DNA adduct formation—distinguishes it from genistein, daidzein, biochanin A, and coumestrol, all of which induce multiple positive signals [2]. This property is particularly valuable for long-term cell culture studies, carcinogenicity assessments, and experiments where DNA damage responses could otherwise confound interpretation of primary isoflavone effects.

Selective Cytotoxicity in HCC Research

Prunetrin is a strong candidate for HCC-focused oncology studies requiring an isoflavone with demonstrated selective cytotoxicity. Its dose-dependent reduction of HepG2 and Huh7 cell viability, coupled with non-toxicity toward normal HaCaT keratinocytes [3], establishes a favorable selectivity profile. Furthermore, its multi-target mechanism—including G2/M cell cycle arrest (via CDC25c/Cdk1/Cyclin B1 downregulation), intrinsic apoptosis induction (caspase 9/Bak/Bcl-xL), MAPK pathway activation (p38/ERK phosphorylation), and Akt/mTOR pathway inhibition [3]—distinguishes it from isoflavones with narrower mechanistic repertoires. The compound's rank order in growth inhibition (second only to genistein among five tested phytoestrogens) [2] further supports its prioritization for HCC applications.

α-Synuclein Translational Regulation Studies

Prunetrin is a rare positive modulator of α-synuclein mRNA translation (EC₅₀ = 250 nM) [4], making it uniquely valuable for Parkinson's disease research programs investigating gain-of-function or compensatory mechanisms in synucleinopathy. Unlike widely available α-synuclein inhibitors (e.g., Synucleozid), prunetrin enables upregulation studies of this key pathological protein, facilitating investigation of α-synuclein's physiological functions, cellular protective responses, or the effects of elevated expression in disease models. The glycosylated 4′-O-β-D-glucopyranoside structure (CAS 154-36-9) is essential for this activity, and researchers should ensure procurement of the correctly glycosylated form rather than the inactive aglycone prunetin (CAS 552-59-0) [4].

Application
Selection Property
Validation Focus
In vivo absorption model studies
Absorption-rate comparison across isoflavones
Intestinal perfusion model validation
Genotoxicity-free mechanism studies
Negative mutagenicity endpoint profile
Mutagenicity endpoint validation in target cell models
HCC cell-model studies
Cell-model endpoint review (cytotoxicity, apoptosis)
Cytotoxicity and pathway-response validation
α-Synuclein translation regulation studies
Glycoside-dependent translation activation context
Translation activation assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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